![molecular formula C5H5N5OS B1384206 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 41266-68-6](/img/structure/B1384206.png)

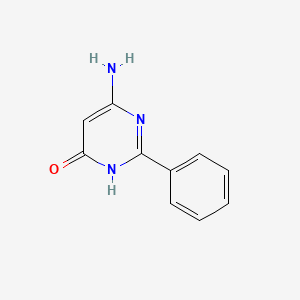

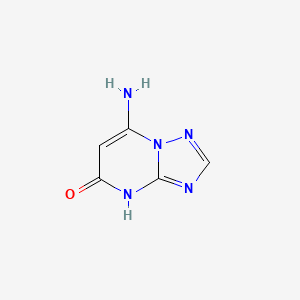

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Overview

Description

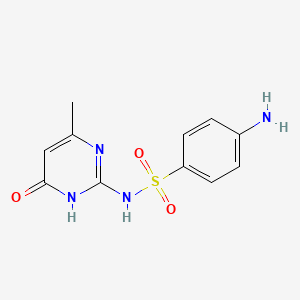

The compound “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a derivative of the 1,2,4-triazole family . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are used in various scientific domains, including chemical, biological, and pharmacological fields .

Synthesis Analysis

Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .Molecular Structure Analysis

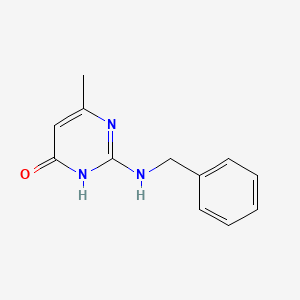

The molecular structure of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of this compound is C5H5N5OS .Chemical Reactions Analysis

The reactivity of triazolopyrimidines has been studied in various contexts. For example, different methods have been developed to access these heterocyclic compounds with nitrogenous rings . The reactivity of these derivatives has been summarized in several studies .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” include a molecular weight of 183.19 g/mol, an XLogP3-AA of -1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 183.02148097 g/mol, a monoisotopic mass of 183.02148097 g/mol, a topological polar surface area of 115 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 333 .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s a key area of biological research , as proteins are vital to understanding the biology at a molecular and cellular level .

Synthesis of Heterocyclic Compounds

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol: serves as a reactant in the synthesis of various heterocyclic compounds . These compounds have diverse applications, including in pharmaceuticals and agrochemicals .

Antimalarial Activity

The compound has been used as a reactant for synthesizing inhibitors of dihydroorotate dehydrogenase , an enzyme necessary for pyrimidine synthesis in malaria parasites. This makes it valuable for developing new antimalarial drugs .

Antiviral Research

Derivatives of this compound have been tested for potential antiviral activity . For example, they’ve been assessed against Herpes simplex virus , which suggests its utility in developing antiviral therapies .

Antibacterial Activity

It’s also been used to create derivatives with antibacterial properties . These derivatives have been tested against bacteria like Staphylococcus aureus and Escherichia coli , indicating its importance in antibacterial drug development .

Binding Studies with HIV TAR RNA

The compound has been investigated for its pharmacological activity, which includes binding to HIV TAR RNA . This interaction is crucial for understanding the mechanism of action of potential HIV treatments .

properties

IUPAC Name |

5-amino-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCIJKJAQFEBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NNC2=S)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365559 | |

| Record name | BAS 01152564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol | |

CAS RN |

41266-68-6 | |

| Record name | BAS 01152564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)